molecular formula C8H13NO4 B2974886 (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid CAS No. 904794-76-9

(2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid

Cat. No. B2974886
CAS RN: 904794-76-9
M. Wt: 187.195
InChI Key: OQUZQXANIVPZHP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid” is C8H13NO4 . Its molecular weight is 187.19 g/mol . The compound and its derivatives have been studied for their molecular properties using quantum chemical calculations.

Scientific Research Applications

Adsorption Properties

Research has investigated OPAA’s incorporation into natural sodium alginate polymers to create adsorbents. These have shown significant adsorption capacities, which could be useful in environmental cleanup and rare earth metal ions recovery .

Unfortunately, the available search results do not provide enough information to detail six to eight unique applications. However, these three applications give an insight into the versatility and potential of OPAA in scientific research.

For further detailed sections or more specific applications, additional specialized databases or scientific publications would need to be consulted.

BenchChem Springer - Rare Earth Metal Ions Adsorption Springer - Rare Earth Metal Ions Adsorption PDF

Mechanism of Action

Target of Action

The primary target of (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid are rare earth elements (REEs) such as La, Gd, Y, and Sc . These elements are globally acknowledged as essential components in the realm of clean energy technologies .

Mode of Action

(2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid interacts with its targets through adsorption . The compound is incorporated into natural sodium alginate polymers to create adsorbents . The introduction of the compound notably reduces the gel’s selectivity towards Cu, Pb, Cd, and Cr .

Biochemical Pathways

The compound affects the adsorption mechanisms of REEs . Spectroscopic analyses highlighted the critical involvement of C=O and C–O functional groups in these mechanisms . The adsorption of REEs onto the gels could be characterized by uniform or non-uniform monolayer surface adsorption .

Pharmacokinetics

Thermodynamic evaluations were conducted for various gels against ree 3+ ions at 29815 K .

Result of Action

The result of the compound’s action is the adsorption of REEs . The pristine sodium alginate gel (SAG) demonstrated adsorption capacities of 222.4, 202.6, 199.1 and 398.0 mg g−1 for La, Gd, Y, and Sc, respectively . The composite gel infused with the compound at a 1:1 ratio exhibited higher adsorption values .

Action Environment

The action of the compound is influenced by environmental factors such as pH . An optimal pH of 5 was identified for the adsorption of REE 3+ ions . Furthermore, the most efficient recovery of REE 3+ was observed with 0.1 M HCl/CaCl2 .

properties

IUPAC Name

2-(2-oxo-2-pyrrolidin-1-ylethoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c10-7(5-13-6-8(11)12)9-3-1-2-4-9/h1-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUZQXANIVPZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid

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